SCH-202676

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

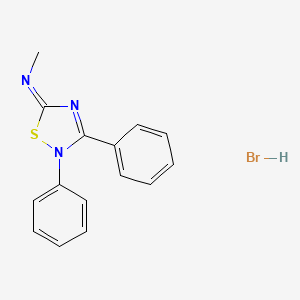

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYGOWVFDGULLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017393 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265980-25-4 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of SCH-202676

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of SCH-202676, a compound initially investigated as a potential allosteric modulator of G protein-coupled receptors (GPCRs). Subsequent research has refined this understanding, pointing towards a more complex, thiol-dependent mode of action. This document synthesizes the available scientific literature to provide a detailed resource for the scientific community.

Executive Summary

This compound, chemically known as N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, was first identified as a compound that could inhibit the binding of both agonists and antagonists to a wide array of GPCRs.[1] This broad activity across structurally distinct receptors, including opioid, adrenergic, muscarinic, and dopaminergic subtypes, led to the initial hypothesis that it acted as an allosteric modulator at a common structural motif.[1][2][3] However, further investigation revealed that the effects of this compound are sensitive to the presence of reducing agents, indicating a mechanism involving the modification of sulfhydryl groups on the receptors rather than a classical allosteric interaction.[2][3][4] This guide will delve into the experimental evidence that has shaped our current understanding of this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound.

Table 1: Inhibitory Activity of this compound

| Receptor/Assay | Parameter | Value | Reference |

| α2a-Adrenergic Receptor | IC50 (Radioligand Binding) | 0.5 µM | [1][4] |

| Various Gi-coupled GPCRs | Concentration for non-specific effects in [35S]GTPγS assays | 10⁻⁷–10⁻⁵ M | [2][3] |

Experimental Protocols

A summary of the key experimental methodologies used to elucidate the mechanism of action of this compound is provided below.

3.1. Radioligand Binding Assays

-

Objective: To determine the effect of this compound on the binding of specific radiolabeled ligands (agonists or antagonists) to their receptors.

-

General Protocol:

-

Membranes from cells heterologously expressing the GPCR of interest are prepared.

-

Membranes are incubated with a specific radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors) and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data are analyzed to determine the IC50 of this compound and its effect on the Bmax (maximal number of binding sites) and KD (dissociation constant) of the radioligand.

-

3.2. [³⁵S]GTPγS Binding Assays

-

Objective: To measure the activation of G proteins by GPCRs in the presence of this compound.

-

General Protocol:

-

Rat brain cryostat sections or cell membranes are incubated in an assay buffer.

-

The preparation is exposed to a GPCR agonist to stimulate G protein activation.

-

[³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction. Activated G proteins will bind [³⁵S]GTPγS.

-

The reaction is carried out with and without this compound, and in the presence or absence of the reducing agent dithiothreitol (DTT).

-

The amount of bound [³⁵S]GTPγS is measured by filtration and scintillation counting or by autoradiography for brain sections.

-

3.3. ¹H NMR (Proton Nuclear Magnetic Resonance) Analysis

-

Objective: To assess the structural integrity of this compound in the presence of reducing agents or biological tissue.

-

General Protocol:

-

This compound is incubated in an appropriate buffer under various conditions (e.g., with DTT, with brain tissue).

-

Following incubation, the supernatant is collected.

-

The ¹H NMR spectrum of the sample is acquired.

-

Changes in the chemical shifts of the protons in this compound are analyzed to detect any structural modifications.

-

3.4. Intact Cell Functional Assays (Phosphoinositide Hydrolysis)

-

Objective: To evaluate the functional consequences of this compound interaction with GPCRs in a cellular context.

-

General Protocol:

-

Intact cells expressing the receptor of interest (e.g., M1 muscarinic acetylcholine receptor) are used.

-

Cells are stimulated with an agonist (e.g., acetylcholine) in the presence of varying concentrations of this compound.

-

The production of inositol phosphates, a downstream product of Gq-coupled receptor activation, is measured.

-

The effect of this compound on the agonist's potency and efficacy is determined.

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Mechanisms of Action for this compound

Caption: Contrasting the initial allosteric modulation hypothesis with the revised thiol modification mechanism.

Diagram 2: Experimental Workflow for [³⁵S]GTPγS Binding Assay

Caption: A simplified workflow for the [³⁵S]GTPγS binding assay used to study this compound.

Discussion of Mechanism

The initial characterization of this compound suggested it was a promiscuous allosteric modulator of GPCRs.[2][3] This was based on its ability to inhibit radioligand binding to a variety of receptors without directly affecting G protein activity.[1] Furthermore, its effects were observed in systems lacking classical heterotrimeric G proteins, such as E. coli expressing the β2-adrenergic receptor, which seemed to support a direct interaction with the receptor.[1]

However, the pivotal discovery was the sensitivity of this compound's effects to the reducing agent dithiothreitol (DTT).[2][3] In the absence of DTT, this compound caused non-specific effects in [³⁵S]GTPγS binding assays.[2][3] These effects were completely abolished when DTT was included in the incubation, revealing a thiol-based mechanism of action.[2][3] This suggests that this compound does not act as a true allosteric modulator but rather interacts with sulfhydryl groups (cysteine residues) on the GPCRs, leading to a conformational change that alters their function.

Further supporting this revised mechanism, ¹H NMR analysis demonstrated that this compound undergoes structural changes upon incubation with DTT or with brain tissue, indicating chemical reactivity.[2][3]

A study on the M1 muscarinic acetylcholine receptor adds another layer of complexity, suggesting a dual mode of interaction with both extracellular and intracellular sites on the receptor.[5] The nature of this interaction appeared to be dependent on the experimental preparation (intact vs. broken cells), highlighting the intricate and potentially multifaceted way in which this compound can influence receptor function.[5]

Conclusion

References

- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic GPCR Modulator: A Technical Guide to SCH-202676

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SCH-202676, a compound initially lauded as a non-selective allosteric modulator of G protein-coupled receptors (GPCRs). Subsequent research, however, has unveiled a more nuanced mechanism of action, pointing towards thiol modification as the primary driver of its effects. This document will delve into the pharmacological profile of this compound, its complex mechanism of action, and detailed experimental protocols for its characterization, offering a critical resource for researchers in GPCR biology and drug discovery.

Executive Summary

This compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) is a small molecule that has garnered significant attention for its ability to inhibit the binding of both agonists and antagonists to a wide array of GPCRs.[1] While initially classified as a non-selective allosteric modulator, compelling evidence now indicates that this compound exerts its influence through a sulphydryl-sensitive mechanism, reacting with cysteine residues on the receptors.[2][3] This guide will synthesize the available quantitative data, present detailed experimental methodologies to study its effects, and provide visual representations of the pertinent signaling pathways and experimental workflows.

Pharmacological Profile of this compound

This compound demonstrates inhibitory activity across a structurally diverse range of GPCRs, including adenosine, opioid, muscarinic, adrenergic, and dopaminergic receptors.[1][4] The compound's potency is typically in the sub-micromolar to low micromolar range.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound on radioligand binding to various human GPCRs.

| Receptor Family | Receptor Subtype | Radioligand | IC50 (µM) | Reference |

| Adenosine | A1 | [3H]DPCPX (antagonist) | 0.8 | [5] |

| A2A | [3H]ZM241385 (antagonist) | 0.7 | [5] | |

| A3 | [125I]AB-MECA (agonist) | 0.5 | [5] | |

| Adrenergic | α2A | [3H]MK-912 (antagonist) | 0.5 | [1] |

| Opioid | µ | [3H]Naloxone (antagonist) | 0.1 - 1.8 | [4] |

| δ | [3H]Naltrindole (antagonist) | 0.1 - 1.8 | [4] | |

| κ | [3H]U-69593 (agonist) | 0.1 - 1.8 | [4] | |

| Muscarinic | M1 | [3H]Pirenzepine (antagonist) | 0.1 - 1.8 | [4] |

| M2 | [3H]AF-DX 384 (antagonist) | 0.1 - 1.8 | [4] | |

| Dopaminergic | D1 | [3H]SCH23390 (antagonist) | 0.1 - 1.8 | [4] |

| D2 | [3H]Spiperone (antagonist) | 0.1 - 1.8 | [4] |

Table 1: Inhibitory activity of this compound on various GPCRs.

Mechanism of Action: From Allostery to Thiol Modification

The initial hypothesis surrounding this compound proposed that it acted as a true allosteric modulator, binding to a site on the receptor distinct from the orthosteric ligand binding pocket.[1] This was supported by its ability to modulate both agonist and antagonist binding. However, subsequent investigations revealed that the effects of this compound are sensitive to the presence of reducing agents like dithiothreitol (DTT).[2][3] In the presence of DTT, the modulatory effects of this compound are abolished, strongly suggesting a mechanism involving the modification of sulfhydryl groups on cysteine residues within the GPCRs.[2][3]

The 1,2,4-thiadiazole core of this compound is believed to react with cysteine thiols, leading to the formation of a disulfide bond and inactivation of the receptor.[6] This covalent or quasi-covalent modification disrupts the receptor's ability to bind its native ligands.

Key Signaling Pathways Affected

Given its broad-spectrum activity, this compound can impact a multitude of downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways of two well-characterized targets of this compound: the Adenosine A1 Receptor and the Alpha-2 Adrenergic Receptor.

Adenosine A1 Receptor Signaling

The Adenosine A1 receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7] It can also activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7]

Alpha-2 Adrenergic Receptor Signaling

The Alpha-2 Adrenergic Receptor (α2-AR) is also a Gi-coupled receptor.[1] Its activation by catecholamines like norepinephrine and epinephrine inhibits adenylyl cyclase, leading to a decrease in cAMP.[8] This presynaptic receptor plays a crucial role in regulating neurotransmitter release.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of this compound for a target GPCR by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 value of this compound for a specific GPCR.

Materials:

-

Cell membranes expressing the GPCR of interest (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [3H]DPCPX for Adenosine A1 receptor)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)

-

Wash buffer (ice-cold assay buffer)

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound or vehicle (for total binding) or a saturating concentration of a non-radiolabeled antagonist (for non-specific binding)

-

Radiolabeled ligand at a concentration near its Kd

-

Cell membrane preparation

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a GPCR, providing insights into the agonist or antagonist properties of a compound.

Objective: To determine the effect of this compound on agonist-stimulated G protein activation.

Materials:

-

Cell membranes expressing the GPCR of interest

-

[35S]GTPγS

-

GTPγS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, NaCl, and GDP)

-

Agonist for the target GPCR

-

This compound

-

Wash buffer (ice-cold assay buffer)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and the agonist in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound or vehicle

-

Agonist or vehicle (for basal binding)

-

Cell membrane preparation

-

-

Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for a defined time (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by rapid filtration through the filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity.

Data Analysis:

-

Calculate the agonist-stimulated [35S]GTPγS binding.

-

Analyze the effect of this compound on the agonist dose-response curve to determine if it acts as an antagonist.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 8. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

The Thiol-Sensitive Activity of SCH-202676: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified as a novel, potent, and reversible allosteric modulator of a wide range of G protein-coupled receptors (GPCRs), SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) has since been the subject of research that has redefined its mechanism of action.[1][2][3] This technical guide provides an in-depth exploration of the thiol-sensitive nature of this compound's activity, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows. Evidence strongly suggests that this compound modulates GPCRs through interaction with sulfhydryl groups on the receptor proteins, a mechanism that is sensitive to the presence of reducing agents.[4][5]

Data Presentation

The inhibitory effects of this compound on various GPCRs have been quantified, with its potency being significantly influenced by the redox environment. The following tables summarize the key quantitative data from studies on its activity.

Table 1: Inhibitory Activity of this compound on Radioligand Binding

| Receptor | Radioligand | IC50 (µM) | Reference |

| α2a-Adrenergic | Agonist and Antagonist | 0.5 | [1][2] |

| Adenosine A1 | Agonist | 0.5 - 0.8 | [3] |

| Adenosine A2A | Agonist | 0.5 - 0.8 | [3] |

| Adenosine A3 | Agonist | 0.5 - 0.8 | [3] |

Table 2: Thiol-Sensitivity of this compound Activity in [35S]GTPγS Binding Assays

| Condition | Effect of this compound (10⁻⁷–10⁻⁵ M) on Receptor-Driven G Protein Activity | Reference |

| Without Dithiothreitol (DTT) | Non-specific effects, compromising interpretation of allosteric inhibition. | [4][5] |

| With Dithiothreitol (DTT) (1 mM) | No effect on receptor-driven G protein activity for Adenosine A1, α2-adrenergic, Cannabinoid CB1, LPA1, Muscarinic M2/M4, Purinergic P2Y12, or Sphingosine 1-phosphate receptors. | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the thiol-sensitive activity of this compound.

[³⁵S]GTPγS Binding Assay (to determine G protein activation)

This functional assay is used to measure the activation of G proteins upon agonist binding to a GPCR. The protocol can be adapted to test the effect of compounds like this compound in the presence or absence of a thiol-reducing agent.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GDP (Guanosine diphosphate)

-

[³⁵S]GTPγS (Guanosine 5'-[γ-³⁵S]thiotriphosphate)

-

Agonist for the GPCR of interest

-

This compound

-

Dithiothreitol (DTT)

-

Non-specific binding control: unlabeled GTPγS

-

Scintillation fluid

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Thaw the prepared cell membranes on ice.

-

Reaction Mixture Preparation: Prepare the reaction mixture in the assay buffer. For a final volume of 100 µL, the typical components are:

-

Cell membranes (5-20 µg of protein)

-

GDP (10 µM)

-

Agonist at a desired concentration

-

This compound at various concentrations

-

For testing thiol sensitivity, prepare parallel experiments with and without 1 mM DTT.

-

-

Pre-incubation: Pre-incubate the mixture for 15 minutes at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the binding reaction.

-

Incubation: Incubate for 60-90 minutes at 30°C.

-

Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding. Analyze the data using non-linear regression to determine the EC₅₀ and Emax values.

Radioligand Binding Assay (to determine ligand binding)

This assay is used to measure the binding of a radiolabeled ligand to its receptor and can be used to determine the effect of this compound on agonist or antagonist binding.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Radiolabeled ligand (agonist or antagonist)

-

This compound

-

Non-specific binding control: unlabeled ligand

-

Dithiothreitol (DTT)

-

Scintillation fluid

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Thaw the prepared cell membranes on ice.

-

Reaction Mixture Preparation: In a 96-well plate, combine:

-

Cell membranes (10-50 µg of protein)

-

Radiolabeled ligand at a concentration near its Kd

-

This compound at a range of concentrations

-

For testing thiol sensitivity, prepare parallel experiments with and without 1 mM DTT.

-

For non-specific binding wells, add a high concentration of the corresponding unlabeled ligand.

-

-

Incubation: Incubate the plate at room temperature or 30°C for 60-120 minutes to reach equilibrium.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in a buffer like polyethyleneimine (PEI) to reduce non-specific binding.

-

Washing: Wash the filters multiple times with ice-cold binding buffer.

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of this compound and fit the data to a one-site or two-site competition model to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways and Mechanisms

Caption: Proposed thiol-sensitive mechanism of this compound action on GPCRs.

Experimental Workflow

Caption: Experimental workflow to determine the thiol-sensitivity of this compound.

References

- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of a new series of 2,3,5-substituted [1,2,4]-thiadiazoles as modulators of adenosine A1 receptors and their molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Identity of SCH-202676: Allosteric Modulator or Sulfhydryl-Reactive Agent?

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound SCH-202676, chemically known as N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, has been a subject of significant scientific discussion regarding its mechanism of action at G protein-coupled receptors (GPCRs). Initially lauded as a novel allosteric modulator with broad-spectrum activity, subsequent research has unveiled a more complex picture, suggesting its effects are primarily mediated through interactions with sulfhydryl groups. This guide provides a comprehensive overview of the evidence for both the allosteric and sulfhydryl-sensitive effects of this compound, presenting key data, experimental protocols, and visual representations of the proposed mechanisms.

The Allosteric Modulator Hypothesis

Initial investigations into this compound identified it as an inhibitor of both agonist and antagonist binding to a variety of structurally distinct GPCRs. This led to the hypothesis that it functions as an allosteric modulator, binding to a site on the receptor distinct from the orthosteric ligand binding pocket.

Quantitative Data Supporting Allosteric Modulation

The primary evidence for the allosteric effects of this compound comes from radioligand binding assays across a range of GPCRs. The compound was shown to inhibit radioligand binding in a manner that was often not purely competitive.

| Receptor | Radioligand | Effect of this compound | IC50 (µM) | Reference |

| α2a-Adrenergic | Agonist & Antagonist | Inhibition, decreased Bmax, slight increase in KD | 0.5 | [1][2] |

| Adenosine A1 | Agonist | Inhibition | 0.5 - 0.8 | [3][4] |

| Adenosine A2A | Agonist | Inhibition | 0.5 - 0.8 | [3][4] |

| Adenosine A3 | Agonist | Inhibition | 0.5 - 0.8 | [3][4] |

| µ-Opioid | Not specified | Inhibition | Not specified | [1] |

| δ-Opioid | Not specified | Inhibition | Not specified | [1] |

| κ-Opioid | Not specified | Inhibition | Not specified | [1] |

| Muscarinic M1 | Not specified | Inhibition | Not specified | [1] |

| Muscarinic M2 | Not specified | Inhibition | Not specified | [1] |

| Dopamine D1 | Not specified | Inhibition | Not specified | [1] |

| Dopamine D2 | Not specified | Inhibition | Not specified | [1] |

Table 1: Summary of the inhibitory effects of this compound on radioligand binding to various GPCRs, as initially characterized.

Proposed Mechanism of Allosteric Modulation

The proposed allosteric mechanism suggests that this compound binds to a common structural motif present in a large number of GPCRs, thereby inducing a conformational change that modulates the binding of orthosteric ligands.[1][2] The effects were noted to be reversible, and importantly, this compound did not appear to directly affect G protein activity.[1]

Figure 1: Proposed allosteric modulation mechanism of this compound at a GPCR.

The Sulfhydryl-Sensitive Effects of this compound

Later studies began to question the true allosteric nature of this compound. A key finding was the sensitivity of its effects to the presence of reducing agents, pointing towards a mechanism involving the modification of sulfhydryl groups on the receptor or associated proteins.

Evidence for a Thiol-Based Mechanism

The most compelling evidence against a purely allosteric mechanism comes from experiments using the reducing agent dithiothreitol (DTT). In the absence of DTT, this compound elicited non-specific effects in [³⁵S]GTPγS-based G protein activation assays.[5][6] However, the addition of DTT completely reversed these effects, suggesting that this compound's activity is dependent on the oxidation state of cysteine residues.[5][6] Furthermore, ¹H NMR analysis revealed that this compound undergoes structural changes upon incubation with DTT or brain tissue, indicating a chemical reaction.[5]

| Experimental Condition | Effect of this compound on Receptor-Driven G Protein Activity | Reference |

| Without DTT | Non-specific effects, compromising interpretation | [5][6] |

| With DTT (1 mM) | No effect on G protein activity for multiple receptors | [5] |

Table 2: Dithiothreitol (DTT) sensitivity of this compound's effects on G protein activation.

Proposed Mechanism of Sulfhydryl Interaction

This revised hypothesis posits that this compound is not a true allosteric modulator but rather a sulfhydryl-reactive compound. It is proposed to interact with cysteine residues on GPCRs, leading to a modification of receptor function that can mimic allosteric modulation. This interaction is sensitive to the redox environment.

Figure 2: Proposed sulfhydryl-sensitive mechanism of this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the effects of this compound.

Radioligand Binding Assays

These assays were fundamental in the initial characterization of this compound.

Objective: To determine the effect of this compound on the binding of a radiolabeled ligand to its receptor.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated with a specific concentration of radioligand and varying concentrations of this compound in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Figure 3: Experimental workflow for a typical radioligand binding assay.

[³⁵S]GTPγS Binding Assays

These functional assays were crucial in revealing the sulfhydryl-sensitive nature of this compound.

Objective: To measure the activation of G proteins by a GPCR agonist in the presence of this compound.

General Protocol:

-

Membrane Preparation: Similar to radioligand binding assays, membranes expressing the receptor of interest are prepared.

-

Incubation: Membranes are incubated with a GPCR agonist, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound. This is performed in the presence and absence of DTT.

-

Separation: Bound and free [³⁵S]GTPγS are separated by filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting.

-

Data Analysis: The ability of this compound to modulate agonist-stimulated [³⁵S]GTPγS binding is assessed.

Figure 4: Experimental workflow for a [³⁵S]GTPγS binding assay.

Conclusion and Future Directions

The case of this compound serves as an important lesson in drug discovery and characterization. While initially appearing to be a promising and broadly acting allosteric modulator, further investigation has revealed a more nuanced and likely artifactual mechanism of action rooted in its reactivity with sulfhydryl groups. This highlights the critical importance of conducting appropriate control experiments, such as including reducing agents in functional assays, to rule out non-specific or unintended chemical interactions.

For researchers and drug development professionals, the story of this compound underscores the need for a multi-faceted approach to characterizing compound activity. Relying solely on binding assays may not be sufficient to elucidate the true mechanism of action. Functional assays that probe downstream signaling events, coupled with chemical stability and reactivity studies, are essential for a comprehensive understanding of a compound's pharmacological profile. While this compound itself may not be a viable therapeutic candidate due to its reactive nature, the investigation into its properties has provided valuable insights into the complexities of GPCR pharmacology and the potential pitfalls in the interpretation of experimental data. Future research in this area should focus on the development of stable, non-reactive allosteric modulators with well-defined mechanisms of action.

References

- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Profile of SCH-202676: A Technical Guide to its Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) is a novel small molecule that has garnered significant interest due to its broad-spectrum activity on G protein-coupled receptors (GPCRs). Initially characterized as a non-competitive, allosteric modulator, subsequent research has unveiled a more complex mechanism of action, suggesting a thiol-based interaction that disrupts receptor function. This technical guide provides a comprehensive overview of the target receptor profile of this compound, summarizing its binding affinities, detailing key experimental protocols for its characterization, and visualizing its proposed mechanisms of action and experimental workflows. The conflicting evidence regarding its mode of action is presented to offer a complete and nuanced understanding for researchers in pharmacology and drug development.

Receptor Binding Profile of this compound

This compound has been demonstrated to inhibit radioligand binding to a diverse range of GPCRs, indicating a promiscuous interaction profile.[1][2][3][4] This activity spans multiple receptor families, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1][2][3][4] Notably, it does not appear to interact with tyrosine kinase receptors, such as the epidermal growth factor receptor.[1][3][4]

The inhibitory effects of this compound on various GPCRs are summarized in the table below. It is important to note that much of the publicly available data is qualitative (i.e., demonstrating inhibition) rather than quantitative (i.e., providing specific IC50 or Ki values for a wide range of receptors). The most frequently cited quantitative value is for its interaction with the α2a-adrenergic receptor.

| Receptor Family | Receptor Subtype | Effect of this compound | Quantitative Data (IC50) | Reference |

| Adrenergic | α2a | Inhibition of agonist and antagonist binding | 0.5 µM | [1] |

| α and β | Inhibition of radioligand binding | Not specified | [1][2][3] | |

| Opioid | µ (mu) | Inhibition of radioligand binding | Not specified | [1][2][3] |

| δ (delta) | Inhibition of radioligand binding | Not specified | [1][2][3] | |

| κ (kappa) | Inhibition of radioligand binding | Not specified | [1][2][3] | |

| Muscarinic | M1 | Inhibition of [3H]NMS binding | Not specified | [1][2][3][5] |

| M2 | Inhibition of radioligand binding | Not specified | [1][2][3] | |

| Dopaminergic | D1 | Inhibition of radioligand binding | Not specified | [1][2][3] |

| D2 | Inhibition of radioligand binding | Not specified | [1][2][3] | |

| Adenosine | A1, A2A, A3 | Inhibition of radioligand binding | Not specified | [2] |

| Purinergic | P2Y1 | No effect | - | [2] |

Mechanism of Action: Allosteric Modulator or Thiol-Based Disruptor?

The precise mechanism by which this compound exerts its effects on GPCRs is a subject of debate in the scientific literature.

The Allosteric Modulator Hypothesis

Initial studies proposed that this compound acts as a negative allosteric modulator.[1][3] This was supported by findings that it inhibits both agonist and antagonist binding to GPCRs in a reversible manner and decreases the maximal binding capacity (Bmax) with a slight increase in the dissociation constant (Kd) for the α2a-adrenergic receptor.[1] The proposed allosteric binding site was thought to be a common structural motif present in a large number of GPCRs, explaining its broad activity.[1][3]

Figure 1: Proposed allosteric modulation mechanism of this compound.

The Thiol-Based Mechanism

References

- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors. (2001) | Ahmad Fawzi | 89 Citations [scispace.com]

- 5. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ambiguous Allosteric Modulator: A Technical Guide to the Effects of SCH-202676 on Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound SCH-202676 and its complex interactions with adenosine receptors. Initially lauded as a novel allosteric modulator of a wide range of G protein-coupled receptors (GPCRs), subsequent research has revealed a more nuanced, and potentially confounding, mechanism of action. This document summarizes the key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Executive Summary

This compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) is a thiadiazole compound that inhibits radioligand binding to human adenosine A1, A2A, and A3 receptors with IC50 values in the sub-micromolar to low micromolar range.[1] It exhibits complex allosteric modulatory effects, altering the dissociation rates of both agonists and antagonists in a receptor-subtype-specific manner. However, a significant body of evidence now suggests that this compound may not be a true allosteric modulator. Instead, its effects are proposed to arise from thiol-reactivity, leading to a disruption of GPCR function through sulfhydryl-sensitive mechanisms.[2][3] This guide presents the data supporting both its allosteric modulatory characteristics and the evidence for its thiol-based mechanism of action, providing a critical perspective for the interpretation of experimental results involving this compound.

Quantitative Data Summary

The following tables summarize the reported binding affinities and allosteric effects of this compound on human adenosine receptors.

Table 1: Inhibition of Radioligand Binding to Human Adenosine Receptors by this compound

| Receptor Subtype | Radioligand | Cell Line | IC50 (µM) | Hill Slope |

| Adenosine A1 | [³H]DPCPX (antagonist) | CHO | 0.77 ± 0.10 | 1.8 ± 0.2 |

| Adenosine A2A | [³H]ZM241385 (antagonist) | HEK-293 | 0.55 ± 0.19 | 1.9 ± 0.1 |

| Adenosine A3 | [¹²⁵I]I-AB-MECA (agonist) | CHO | 0.49 ± 0.18 | 1.7 ± 0.2 |

Data extracted from Gao et al., 2004.[1]

Table 2: Allosteric Effects of this compound (10 µM) on Ligand Dissociation Rates

| Receptor Subtype | Ligand Type | Effect on Dissociation Rate |

| Adenosine A1 | Antagonist ([³H]DPCPX) | Slowed |

| Adenosine A1 | Agonist ([³H]R-PIA) | No significant effect |

| Adenosine A2A | Antagonist ([³H]ZM241385) | Accelerated |

| Adenosine A2A | Agonist ([³H]CGS21680) | No significant effect |

| Adenosine A3 | Antagonist ([¹²⁵I]I-AB-MECA) | No effect |

| Adenosine A3 | Agonist ([¹²⁵I]I-AB-MECA) | Accelerated |

Data extracted from Gao et al., 2004.[1]

Signaling Pathways of Adenosine Receptors

Adenosine receptors are classic GPCRs that couple to heterotrimeric G proteins to modulate the activity of adenylyl cyclase, thereby altering intracellular cyclic AMP (cAMP) levels. The A1 and A3 receptors typically couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cAMP. Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on adenosine receptors.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

Protocol for Adenosine A1 Receptor:

-

Membrane Preparation: Membranes from CHO cells stably expressing the human A1 adenosine receptor are prepared by homogenization in ice-cold 50 mM Tris-HCl buffer (pH 7.4) followed by centrifugation.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 1 mM EDTA.

-

Radioligand: [³H]DPCPX (a selective A1 antagonist) at a final concentration of 1 nM.

-

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of this compound (or vehicle for total binding), and 50 µL of [³H]DPCPX.

-

To determine non-specific binding, 10 µM of unlabeled DPCPX is added instead of this compound.

-

The reaction is initiated by adding 100 µL of the membrane preparation (approximately 20-40 µg of protein).

-

The plate is incubated for 60 minutes at 22°C.

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine.

-

Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 and Hill slope.

Protocols for A2A and A3 receptors would follow a similar procedure, with the following modifications:

-

A2A Receptor: HEK-293 cells expressing the human A2A receptor, with [³H]ZM241385 as the radioligand.

-

A3 Receptor: CHO cells expressing the human A3 receptor, with [¹²⁵I]I-AB-MECA as the radioligand.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist.

Protocol for Gi-Coupled Receptors (A1 and A3):

-

Membrane Preparation: As described for radioligand binding assays.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM dithiothreitol (DTT) - note: the inclusion of DTT is critical in light of the potential thiol-reactivity of this compound.

-

Reagents: 10 µM GDP, 0.1 nM [³⁵S]GTPγS, and a suitable adenosine agonist (e.g., NECA).

-

Procedure:

-

In a 96-well plate, add 20 µL of assay buffer, 20 µL of this compound or vehicle, and 20 µL of agonist.

-

Add 20 µL of the membrane preparation (10-20 µg of protein) and pre-incubate for 15 minutes at 30°C.

-

The reaction is initiated by adding 20 µL of [³⁵S]GTPγS.

-

The plate is incubated for 60 minutes at 30°C with gentle agitation.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold wash buffer.

-

Bound radioactivity is determined by scintillation counting.

-

-

Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is calculated and the effect of this compound on this stimulation is determined.

Protocol for Gs-Coupled Receptors (A2A): The protocol is similar, but it may require specific conditions to detect the Gs-mediated signal, which can be of a smaller magnitude than the Gi-mediated signal.

The Thiol-Reactivity Controversy

While initially characterized as an allosteric modulator, subsequent studies have cast doubt on this mechanism. Research has shown that the effects of this compound on GPCR signaling are sensitive to the presence of the reducing agent dithiothreitol (DTT).[2] In the presence of DTT, this compound often fails to modulate receptor-driven G protein activity.[2][3] This suggests that this compound may interact with cysteine residues on the receptor or associated proteins, thereby disrupting their function. This is a critical consideration for any research utilizing this compound, as the observed effects may not be due to a specific allosteric interaction but rather a less specific chemical modification.

Conclusion and Recommendations for Researchers

This compound is a compound with demonstrable effects on adenosine receptors. However, its classification as a true allosteric modulator is questionable. Researchers using this compound should be aware of its potential for thiol-reactivity and design experiments accordingly. It is strongly recommended to include controls with reducing agents like DTT to ascertain the nature of the observed effects. While the quantitative data on its inhibitory and modulatory actions are valuable, they should be interpreted with the caveat that the underlying mechanism may be non-specific covalent modification rather than a reversible allosteric interaction. For studies aiming to identify and characterize true allosteric modulators of adenosine receptors, screening of alternative chemical scaffolds may be more fruitful.

References

The Evolving Paradigm of SCH-202676: From Allosteric Modulator to Thiol-Reactive Disruptor of Adrenergic Receptor Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially heralded as a promising allosteric modulator with broad-spectrum activity across multiple G protein-coupled receptors (GPCRs), the thiadiazole compound SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) has since become a case study in the complexities of pharmacological modulation.[1][2] Early studies demonstrated its ability to inhibit both agonist and antagonist binding to a variety of GPCRs, including α- and β-adrenergic receptors, suggesting a novel mechanism of action targeting a common structural motif.[2][3][4] However, subsequent investigations have revealed a more nuanced and chemically reactive mechanism, challenging the initial hypothesis of true allosteric modulation.[1][5] This guide provides a comprehensive overview of the interaction between this compound and adrenergic receptors, presenting the key quantitative data, experimental methodologies, and the current understanding of its disruptive effects on receptor signaling.

Core Mechanism of Action: A Shift from Allosterism to Thiol-Reactivity

The initial characterization of this compound suggested it acted as a reversible, allosteric modulator that could decrease the maximum number of binding sites (Bmax) for radioligands at receptors like the α2a-adrenergic receptor.[2][3] This effect was observed in systems lacking heterotrimeric G proteins, pointing towards a direct interaction with the receptor itself.[2]

However, a pivotal discovery was the sensitivity of this compound's effects to the reducing agent dithiothreitol (DTT).[1][5] In the presence of DTT, the inhibitory effects of this compound on receptor-driven G protein activity were completely reversed.[5][6] Further analysis using 1H NMR confirmed that this compound undergoes structural changes when exposed to DTT or brain tissue.[5] This has led to the current consensus that this compound is not a true allosteric modulator but rather a thiol-reactive compound that likely modifies sulfhydryl groups on GPCRs or associated proteins, thereby disrupting their function.[1][5][7]

Mechanism of this compound thiol-reactivity.

Interaction with Adrenergic Receptors

This compound has been shown to inhibit radioligand binding to both α- and β-adrenergic receptors.[1][2] The most detailed characterization has been performed on the α2a-adrenergic receptor subtype.

Quantitative Data on Adrenergic Receptor Interaction

The available quantitative data for the interaction of this compound with adrenergic receptors is summarized in the table below. It is important to note that these values were determined in the absence of DTT and therefore reflect the compound's thiol-reactive properties.

| Receptor Subtype | Parameter | Value | Radioligand | Reference |

| α2a-Adrenergic Receptor | IC50 | 0.5 µM | Not Specified | [2][3] |

| α2a-Adrenergic Receptor | Effect on Bmax | Decrease | Not Specified | [2][3] |

| α2a-Adrenergic Receptor | Effect on KD | Slight Increase | Not Specified | [2][3] |

Experimental Protocols

The characterization of this compound's interaction with adrenergic receptors has relied on several key experimental methodologies.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a receptor.

General Protocol:

-

Membrane Preparation: Cells or tissues expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate a membrane fraction.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, or [125I]iodocyanopindolol for β receptors) and varying concentrations of the unlabeled competitor (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation or gamma counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Workflow for a radioligand binding assay.

[35S]GTPγS Binding Assays

This functional assay measures the activation of G proteins following receptor stimulation by an agonist.

General Protocol:

-

Membrane Preparation: As with radioligand binding assays, membranes containing the receptor and associated G proteins are prepared.

-

Incubation: Membranes are incubated with GDP, an agonist for the receptor of interest, and [35S]GTPγS in the presence or absence of this compound.

-

G Protein Activation: Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable [35S]GTPγS becomes incorporated.

-

Separation and Detection: The reaction is stopped, and the amount of [35S]GTPγS bound to the G proteins is measured, typically by filtration and scintillation counting.

-

Data Analysis: An increase in [35S]GTPγS binding indicates G protein activation. The effect of this compound on this activation is then quantified. In the case of this compound, it was shown to abolish α2A-adrenoceptor-dependent [35S]GTPγS binding.[1]

Workflow for a [35S]GTPγS binding assay.

Signaling Pathways and Disruption by this compound

Adrenergic receptors signal through various G protein-coupled pathways. For instance, α2-adrenergic receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

This compound disrupts this process at the receptor-G protein interface. By modifying the receptor, it prevents the conformational changes necessary for G protein activation, effectively abolishing the downstream signaling cascade.[1]

α2-Adrenergic signaling disruption by this compound.

Conclusion

The study of this compound provides a valuable lesson in drug-receptor interactions, highlighting the importance of rigorous mechanistic investigation. While initially promising as a novel allosteric modulator, it is now understood to be a thiol-reactive compound that disrupts adrenergic and other GPCR functions through chemical modification. This understanding is crucial for researchers in the field, as it underscores the potential for off-target effects and non-specific interactions when screening and developing new therapeutic agents. The reversible nature of its effects and its ability to inhibit agonist-induced activation of receptors like the α2a-adrenergic receptor remain points of interest, but its utility as a specific pharmacological tool is limited by its reactive nature. Future research in this area should focus on the precise identification of the amino acid residues modified by this compound to fully elucidate its mechanism of action.

References

- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors. (2001) | Ahmad Fawzi | 89 Citations [scispace.com]

- 5. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of SCH-202676 with Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-202676, a novel thiadiazole compound, has been identified as a modulator of G protein-coupled receptors (GPCRs), including the muscarinic M1 and M2 acetylcholine receptors. This technical guide provides a comprehensive overview of the binding characteristics and functional effects of this compound on these receptors. The document details its complex allosteric modulatory profile, summarizing key quantitative and qualitative data from published literature. Detailed experimental protocols for radioligand binding and functional assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound, chemically known as N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, has been characterized as an inhibitor of both agonist and antagonist binding to a variety of GPCRs.[1] Its interaction with muscarinic receptors, particularly the M1 and M2 subtypes, is of significant interest due to the therapeutic potential of targeting these receptors in various neurological and peripheral disorders. This guide synthesizes the available data on the binding affinity and functional modulation of muscarinic receptors by this compound, offering a technical resource for the scientific community.

Data Presentation: Muscarinic Receptor Binding Profile of this compound

The interaction of this compound with muscarinic receptors is complex and appears to be dependent on the experimental conditions, such as the use of intact cells versus membrane preparations.[2] The compound has been shown to inhibit radioligand binding to both M1 and M2 muscarinic receptors.[1]

Table 1: Summary of this compound Effects on M1 Muscarinic Receptor Binding

| Parameter | Experimental System | Radioligand | Observation | Reference |

| Inhibition of Binding | CHO cell membranes expressing M1 receptors | [³H]N-methylscopolamine ([³H]NMS) | Complete inhibition of binding. | [2] |

| Hill Slope | CHO cell membranes expressing M1 receptors | [³H]NMS | Significantly greater than unity, suggesting positive cooperativity. | [2] |

| Saturation Binding | CHO cell membranes expressing M1 receptors | [³H]NMS | Caused dextral shifts greater than expected for a competitive interaction. | [2] |

| Inhibition Isotherms | Intact CHO cells expressing M1 receptors | [³H]NMS | Compatible with a competitive interaction model. | [2] |

Note: Specific IC50 or Ki values for the inhibition of [³H]NMS binding in membrane preparations are not provided in the primary literature due to the complex, non-competitive nature of the interaction. For the α2a-adrenergic receptor, an IC50 value of 0.5 µM has been reported, providing an indication of its general potency at GPCRs.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with muscarinic receptors, based on published studies.[2]

Radioligand Binding Assays in CHO Cell Membranes

This protocol is designed to assess the effect of this compound on the binding of a radiolabeled antagonist to M1 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cell membranes.

3.1.1. Cell Culture and Membrane Preparation

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.

-

Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Membrane Preparation:

-

Harvest confluent cells by scraping.

-

Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

3.1.2. Inhibition Binding Assay

-

Assay Buffer: Krebs-HEPES buffer (124 mM NaCl, 4.2 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 20 mM HEPES, 10 mM glucose, pH 7.4).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Procedure:

-

In a 96-well plate, combine:

-

Cell membranes (typically 10-20 µg of protein).

-

A fixed concentration of [³H]NMS (e.g., 0.3 nM).

-

Varying concentrations of this compound.

-

Assay buffer to a final volume of 250 µL.

-

-

Define non-specific binding in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Analyze the data using non-linear regression to determine the IC50 and Hill slope.

-

Functional Assay: Acetylcholine-Mediated Phosphoinositide Hydrolysis

This assay measures the functional consequence of this compound binding on M1 receptor signaling, which is coupled to the Gq/11 pathway and stimulates phosphoinositide (PI) hydrolysis.

3.2.1. Cell Labeling

-

Cell Line: Intact CHO cells stably expressing the human M1 muscarinic acetylcholine receptor.

-

Procedure:

-

Plate the cells in 24-well plates.

-

Label the cells by incubating them overnight in inositol-free medium containing [³H]myo-inositol (e.g., 0.5 µCi/well).

-

3.2.2. PI Hydrolysis Assay

-

Assay Buffer: Krebs-HEPES buffer.

-

Procedure:

-

Wash the labeled cells with assay buffer.

-

Pre-incubate the cells with LiCl (e.g., 10 mM) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of acetylcholine in the absence or presence of different concentrations of this compound.

-

Incubate for 60 minutes at 37°C.

-

Terminate the reaction by adding ice-cold perchloric acid (e.g., 0.5 M).

-

Neutralize the samples with KOH.

-

Isolate the total inositol phosphates by anion-exchange chromatography (e.g., using Dowex AG1-X8 columns).

-

Elute the inositol phosphates and measure the radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Plot the accumulation of [³H]inositol phosphates against the logarithm of the acetylcholine concentration.

-

Analyze the concentration-response curves to determine the EC50 and maximal response (Emax) in the absence and presence of this compound.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Phosphoinositide Hydrolysis Assay Workflow.

Discussion and Conclusion

This compound presents a complex and intriguing profile as a modulator of muscarinic receptors. Its ability to inhibit both agonist and antagonist binding suggests an allosteric mechanism of action. The observation that its binding characteristics differ between cell membrane preparations and intact cells points to a sophisticated interaction that may involve multiple binding sites or be influenced by the cellular environment.[2] The positive cooperativity observed in membrane preparations is a notable feature that distinguishes it from classical competitive antagonists.[2]

The functional data from phosphoinositide hydrolysis assays further support its modulatory role, demonstrating a mixed competitive/non-competitive mode of interaction depending on its concentration.[2] This highlights the importance of using multiple experimental approaches to fully characterize the pharmacology of such compounds.

Further research is warranted to elucidate the precise molecular determinants of this compound binding and its effects on the different conformational states of the muscarinic receptors. Understanding its unique mechanism could provide valuable insights for the design of novel allosteric modulators for GPCRs with improved therapeutic profiles. This technical guide provides a foundational resource for researchers embarking on such investigations.

References

- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

SCH-202676: An In-Depth Technical Guide on its Activity at Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-202676, a novel thiadiazole compound, has been identified as a modulator of G protein-coupled receptors (GPCRs), including the mu (μ), delta (δ), and kappa (κ) opioid receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's activity at these receptors. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. The information presented is intended to serve as a foundational resource for researchers and professionals involved in opioid receptor pharmacology and drug development.

Introduction

This compound, chemically known as N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)methanamine, has emerged as a unique small molecule that interacts with a broad range of GPCRs.[1] Its primary mechanism of action has been described as allosteric modulation, meaning it binds to a site on the receptor distinct from the primary (orthosteric) binding site for endogenous ligands and other agonists or antagonists.[1] This modulation can alter the receptor's affinity for its primary ligands and affect its signaling activity. However, it is crucial to note a significant debate in the scientific literature regarding its precise mechanism. Some studies suggest that the effects of this compound are not due to true allosteric modulation but rather a consequence of thiol modification on the receptor, with its effects being reversible by dithiothreitol (DTT).

This guide will delve into the specifics of this compound's interaction with opioid receptors, presenting the available data while acknowledging the existing gaps in the literature.

Quantitative Data on Receptor Binding and Functional Activity

A thorough review of the available literature reveals a notable scarcity of specific quantitative data for this compound's binding affinity and functional potency at the individual mu, delta, and kappa opioid receptors. While the compound has been shown to inhibit radioligand binding to all three opioid receptor subtypes, precise Ki or IC50 values from competitive binding assays are not consistently reported in the public domain.

The most concrete quantitative data available pertains to its activity at a non-opioid GPCR, the α2a-adrenergic receptor, where it inhibited radiolabeled agonist and antagonist binding with an IC50 value of 0.5 µM.[1] This interaction was characterized by a decrease in the maximal number of binding sites (Bmax) and a slight increase in the dissociation constant (KD) of the radioligand.[1]

Table 1: Summary of Quantitative Data for this compound Activity

| Receptor Target | Parameter | Value | Notes |

| Opioid Receptors | |||

| Mu (μ) Opioid Receptor | Binding Affinity (Ki/IC50) | Not Reported | Inhibits radioligand binding. |

| Functional Potency (EC50/Emax) | Not Reported | ||

| Delta (δ) Opioid Receptor | Binding Affinity (Ki/IC50) | Not Reported | Inhibits radioligand binding. |

| Functional Potency (EC50/Emax) | Not Reported | ||

| Kappa (κ) Opioid Receptor | Binding Affinity (Ki/IC50) | Not Reported | Inhibits radioligand binding. |

| Functional Potency (EC50/Emax) | Not Reported | ||

| Other GPCRs | |||

| α2a-Adrenergic Receptor | Binding Affinity (IC50) | 0.5 µM | Inhibited radiolabeled agonist and antagonist binding.[1] |

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the IC50 and subsequently the Ki of this compound at μ, δ, and κ opioid receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the receptor) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing ions and protease inhibitors is used.

-

Competition Binding: A constant concentration of a high-affinity radiolabeled opioid ligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, or [³H]U69,593 for κ) is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G proteins, the immediate downstream signaling partners of GPCRs.

Objective: To assess the ability of this compound to modulate agonist-induced G protein activation at opioid receptors.

General Protocol:

-

Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the opioid receptor are used.

-

Assay Buffer: A buffer containing GDP, MgCl₂, and other necessary components is prepared.

-

Assay Reaction: Membranes are incubated with a known opioid agonist (to stimulate G protein activation) and varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Incubation: The reaction is carried out at 30°C for a defined period.

-

Termination and Filtration: The assay is terminated by rapid filtration, similar to the binding assay.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The results would indicate whether this compound enhances, inhibits, or has no effect on agonist-stimulated G protein activation.

cAMP Modulation Assays

Opioid receptors are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Objective: To determine the effect of this compound on agonist-mediated inhibition of cAMP production.

General Protocol:

-

Cell Culture: Whole cells expressing the opioid receptor of interest are used.

-

Adenylyl Cyclase Stimulation: Cells are pre-treated with a stimulator of adenylyl cyclase, such as forskolin, to elevate basal cAMP levels.

-

Treatment: Cells are then treated with an opioid agonist in the presence and absence of this compound.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: The data will reveal if this compound alters the ability of the opioid agonist to inhibit cAMP accumulation.

β-Arrestin Recruitment Assays

β-Arrestin recruitment is a key event in GPCR desensitization and can also initiate G protein-independent signaling.

Objective: To investigate whether this compound influences agonist-induced β-arrestin recruitment to opioid receptors.

General Protocol:

-

Assay System: Typically involves cells co-expressing the opioid receptor fused to a reporter tag (e.g., a luciferase fragment) and β-arrestin fused to the complementary part of the reporter.

-

Treatment: Cells are stimulated with an opioid agonist in the presence and absence of this compound.

-

Signal Detection: Recruitment of β-arrestin to the receptor brings the two reporter fragments into proximity, generating a measurable signal (e.g., luminescence or fluorescence).

-

Data Analysis: The results will indicate whether this compound modulates the interaction between the activated opioid receptor and β-arrestin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts related to this compound's activity and the experimental approaches used to study it.

References

Navigating the Modulatory Landscape of SCH-202676: A Technical Guide for Researchers

A comprehensive review of the scientific literature reveals that SCH-202676 is not recognized as a 3CLpro inhibitor for antiviral research. Instead, this compound has been characterized as a modulator of G protein-coupled receptors (GPCRs). This guide provides an in-depth analysis of the known biochemical and cellular effects of this compound, its mechanism of action, and relevant experimental protocols to support researchers in pharmacology and drug development.

Executive Summary

This compound, chemically known as N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, has been identified as a compound that inhibits the binding of both agonists and antagonists to a variety of GPCRs.[1] While initially described as an allosteric modulator, subsequent research suggests its mechanism of action involves thiol modification, leading to a disruption of GPCR function.[2][3] This document synthesizes the available quantitative data, details experimental methodologies used to characterize this compound, and provides visual representations of its proposed mechanism and experimental workflows.

Mechanism of Action: From Allosteric Modulation to Thiol-Based Interference

Initially, this compound was reported to allosterically regulate agonist and antagonist binding to a range of GPCRs in a selective and reversible manner.[1] This effect was observed across several structurally distinct receptors, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1] However, later studies revealed that the effects of this compound are sensitive to the presence of reducing agents like dithiothreitol (DTT).[2][3] In the absence of DTT, this compound elicits nonspecific effects in G protein activation assays.[2][3] This behavior is reversed with the addition of DTT, pointing towards a thiol-based mechanism of action rather than a true allosteric interaction.[2][3]